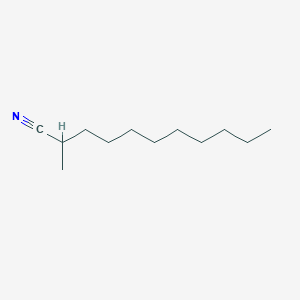

2-Methylundecanonitrile

説明

Historical Context of Branched Aliphatic Nitriles in Organic Chemistry

Nitriles represent an important class of organic compounds characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. The development and study of branched aliphatic nitriles emerged as chemists sought to explore structure-property relationships and expand the synthetic utility of the nitrile functional group.

Branched nitriles like this compound gained attention in organic chemistry due to their unique reactivity patterns compared to their straight-chain counterparts. The presence of branching introduces steric effects that influence reaction rates, selectivity, and physical properties. This has made branched nitriles particularly interesting from both theoretical and practical perspectives.

The synthesis and characterization of compounds like this compound have been documented in chemical literature and databases since at least the 1960s, with the compound receiving its EINECS (European Inventory of Existing Commercial Chemical Substances) number 237-654-3, signifying its recognition in chemical inventories.

Position of this compound within the Nitrile Compound Family

This compound occupies a specific position within the broader family of nitrile compounds. To understand its contextual placement, we can examine its structural relationship to other nitriles found in the chemical literature.

Table 1: Comparison of this compound with Related Nitrile Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Carbon Chain Length | Structure Characteristic |

|---|---|---|---|---|---|

| This compound | 13887-79-1 | C12H23N | 181.32 | 12 | Branched at C2 position |

| (2R)-2-methylbutanenitrile | 137120-33-3 | C5H9N | 83.13 | 5 | Optically active, shorter chain |

| 2-Methylbutyronitrile | 18936-17-9 | C5H9N | 83.13 | 5 | Racemic mixture |

| Undecanenitrile | 2244-07-7 | C11H21N | 167.29 | 11 | Straight chain |

| 2-Undecenenitrile | 22629-48-7 | C11H19N | 165.28 | 11 | Contains C=C double bond |

As shown in Table 1, this compound represents a medium-length branched aliphatic nitrile. Unlike shorter nitriles such as 2-methylbutanenitrile, it possesses a longer hydrocarbon chain that influences its physical properties, particularly solubility characteristics and volatility. Compared to undecanenitrile, the presence of the methyl branch at the second carbon introduces asymmetry and alters its physical properties and reactivity.

The structural diversity within the nitrile family demonstrates how subtle variations in carbon chain length, branching patterns, and unsaturation can significantly influence compound properties and applications. This compound's position within this family makes it valuable for specific applications where its particular balance of hydrophobicity and functional reactivity is required.

Research Significance and Applications Overview

This compound has garnered interest in both academic research and industrial applications due to its unique structural features and chemical properties. While specific detailed applications are not extensively documented in the available literature, several key areas of significance can be identified based on its chemical characteristics and those of similar compounds.

Table 2: Physical and Chemical Properties of this compound

The research significance of this compound can be understood through several key applications:

Synthetic Intermediates : Like many nitriles, this compound serves as a valuable intermediate in organic synthesis. The nitrile functional group can be transformed into various other functional groups including amines, amides, carboxylic acids, and esters through controlled chemical reactions.

Specialty Chemicals Production : The compound appears in Japanese chemical inventories and regulatory listings, suggesting its use in specialty chemical production. Its registration with ECHA further supports its industrial relevance.

Chemical Research : Its unique structure makes it valuable for studying the effects of branching on nitrile reactivity and properties, contributing to fundamental understanding in organic chemistry.

Potential Cosmetic Applications : Related compounds such as 2-Methylundecane have been identified for use in cosmetics as solvents and emollients, suggesting that derivatives like this compound might have similar applications in specialized formulations.

Industrial Chemical Processing : The presence of this compound in multiple chemical supplier catalogs indicates its use in industrial chemical processes, possibly as a specialized reagent or intermediate.

The regulatory oversight of this compound, particularly its inclusion in the ECHA substance information database and Japanese chemical inventories, underscores its industrial significance and potential environmental considerations. Its classification within the broader category of "Alkyl (or alkenyl, C8-18) nitrile" in regulatory contexts suggests it belongs to a family of compounds with established industrial applications.

特性

CAS番号 |

13887-79-1 |

|---|---|

分子式 |

C12H23N |

分子量 |

181.32 g/mol |

IUPAC名 |

2-methylundecanenitrile |

InChI |

InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-10H2,1-2H3 |

InChIキー |

AOBQKRPEXFNDAP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C)C#N |

正規SMILES |

CCCCCCCCCC(C)C#N |

他のCAS番号 |

13887-79-1 |

製品の起源 |

United States |

科学的研究の応用

Chemical Synthesis

2-Methylundecanonitrile serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Nitrile Oxide Formation : The compound can be converted into nitrile oxides, which are highly reactive species useful in cycloaddition reactions. These reactions can lead to the formation of complex cyclic structures that are important in medicinal chemistry and materials science .

- Step-Growth Polymerization : Nitrile oxides derived from this compound can be utilized in step-growth polymerization processes. This method is particularly advantageous for creating polymers with specific mechanical and thermal properties, making them suitable for applications in coatings, adhesives, and rubber modification .

Material Science

In material science, this compound has been explored for its potential use in the development of advanced materials:

- Curing Agents : The compound can act as a curing agent for various polymers, facilitating crosslinking under mild conditions. This property is particularly beneficial for the production of rubber and elastomers, enhancing their durability and performance .

- Additives in Polymer Formulations : Its incorporation into polymer formulations can improve thermal stability and mechanical strength. The unique properties imparted by this compound make it a candidate for specialized applications such as automotive components and industrial coatings .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential bioactive properties:

- Drug Development : Research indicates that derivatives of nitriles exhibit a range of biological activities, including antibacterial and anticancer effects. The structural characteristics of this compound may allow for the development of novel drug candidates targeting specific diseases .

- Synthesis of Bioactive Compounds : The compound can serve as a scaffold for synthesizing bioactive molecules through various chemical transformations. Its ability to undergo functionalization makes it a versatile building block in medicinal chemistry .

Case Study 1: Nitrile Oxide Applications

A study examined the use of nitrile oxides derived from this compound in cycloaddition reactions with alkenes. The results demonstrated that these reactions could yield diverse cyclic compounds with potential applications in drug discovery .

Case Study 2: Polymer Curing

Research conducted on the curing properties of nitrile oxides indicated that they could effectively crosslink polybutadiene rubber at room temperature. This finding highlights the practical application of this compound-derived compounds in producing high-performance elastomers .

Summary Table of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Nitrile oxide formation | Enables complex cyclic structures |

| Material Science | Curing agents for polymers | Enhances durability and thermal stability |

| Pharmaceutical | Drug development | Potential antibacterial and anticancer effects |

| Polymer Formulation | Additive for improved mechanical properties | Suitable for automotive components |

化学反応の分析

Hydrolysis Reactions

Nitriles hydrolyze to carboxylic acids or amides under acidic or basic conditions. For 2-methylundecanonitrile:

Acidic Hydrolysis

-

Mechanism :

Basic Hydrolysis

| Reaction Type | Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Acidic | H₂SO₄, Δ | 2-Methylundecanoic acid | High | |

| Basic | NaOH/H₂O, Δ | 2-Methylundecanoate | Moderate |

*Yields inferred from analogous nitrile hydrolysis studies.

Reduction Reactions

Nitriles reduce to primary amines or aldehydes depending on the reagent:

Lithium Aluminum Hydride (LiAlH₄)

-

Product : 2-Methylundecylamine via a two-step hydride addition mechanism8.

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| LiAlH₄ | Ether, Δ | Primary amine | >90% (predicted) | 8 |

Grignard Reactions

Nitriles react with Grignard reagents to form ketones after hydrolysis:

-

Mechanism :

| Grignard Reagent | Product | Notes | Reference |

|---|---|---|---|

| CH₃MgBr | 2-Methylundecanone | Requires acidic workup | 8 |

Cycloaddition Reactions

While no direct studies on this compound exist, nitriles participate in [2+3] cycloadditions with nitrile oxides under catalysis . For example:

-

Reaction : With aryl nitrile oxides (e.g., 4-trifluoromethylbenzonitrile oxide), isoxazolines may form, though steric effects from the methyl branch could hinder regioselectivity .

Oxidation and Dehydration

Nitriles are generally resistant to oxidation but can undergo oxidative decarboxylation under specialized conditions:

-

Oxidative decarboxylation : Using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) converts nitriles to aldehydes/ketones .

Stability and Environmental Persistence

Aliphatic nitriles like this compound are moderately persistent in aquatic systems. Centralized wastewater treatment achieves ~88–96% removal via microbial degradation and sorption, similar to structurally related compounds .

Notes

類似化合物との比較

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 2-Methylundecanonitrile and related compounds:

Key Observations:

- Functional Groups: The nitrile group in this compound confers higher polarity and chemical stability compared to aldehydes or ketones. However, it is less polar than carboxylic acids.

- Molecular Weight: Carboxylic acids and esters (e.g., 2-Methylundecanoic acid methyl ester) typically have higher molecular weights due to oxygen content, impacting their physical properties.

- Boiling Points: 2-Undecanone (ketone) has a boiling point of 231.5°C , which is lower than aliphatic nitriles of similar chain length, as nitriles generally have stronger dipole-dipole interactions.

Reactivity and Stability

- Nitriles vs. Ketones: Nitriles undergo hydrolysis to carboxylic acids or amines, while ketones are prone to nucleophilic addition (e.g., Grignard reactions). This compound’s nitrile group is less reactive toward oxidation than aldehydes (e.g., 2-Methylundecanal) .

- Aromatic vs. Aliphatic Nitriles: 2-Chloro-6-methylbenzonitrile exhibits enhanced stability due to the aromatic ring’s electron-withdrawing effects, contrasting with the aliphatic structure of this compound.

Q & A

Basic: What are the standard synthetic routes for 2-methylundecanonitrile, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves nitrile formation via nucleophilic substitution or catalytic cyanation. For example:

- Knoevenagel condensation of aldehydes with malononitrile derivatives under basic conditions (e.g., piperidine catalyst) .

- Catalytic cyanation of 2-methylundecanal using trimethylsilyl cyanide (TMSCN) and Lewis acids (e.g., ZnI₂) .

Optimization Steps :

Vary temperature (40–100°C), solvent polarity (e.g., toluene vs. DMF), and catalyst loading.

Monitor reaction progress via TLC or GC-MS.

Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, stoichiometry) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts minimized?

Methodological Answer:

- GC-MS : Confirm molecular ion peak (m/z 195) and fragmentation patterns. Use splitless injection to reduce column overload .

- ¹H/¹³C NMR : Identify α-hydrogens (δ 2.1–2.5 ppm) and nitrile carbon (δ 120–125 ppm). Suppress solvent signals with deuterated chloroform .

- IR Spectroscopy : Validate C≡N stretch (~2240 cm⁻¹). Dry samples rigorously to avoid water interference .

Artifact Mitigation : - Baseline correction in NMR using polynomial fitting.

- Compare retention times with authentic standards in GC-MS .

Advanced: How can contradictory solubility data for this compound in polar solvents be resolved?

Methodological Answer:

Contradictions often arise from impurities or measurement variability. Steps:

Reproduce Experiments : Use HPLC-grade solvents and control humidity (<10% RH) .

Quantitative Analysis :

- Measure solubility via gravimetry (saturated solution filtered through 0.22 μm PTFE membranes).

- Validate with UV-Vis spectroscopy (λ_max = 210 nm) .

Statistical Comparison : Apply ANOVA to data from ≥3 independent trials. Report confidence intervals (p < 0.05) .

Advanced: What experimental designs are suitable for studying the compound’s stability under oxidative conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Oxidative Stressors :

- Add H₂O₂ (0.1–1.0%) or metal ions (Fe³⁺, Cu²⁺) to simulate radical-mediated degradation .

- Kinetic Modeling :

Advanced: How can computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking :

- ADMET Prediction :

Basic: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for volatilization control .

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- First Aid : For eye exposure, rinse with saline for 15 minutes; seek medical evaluation for persistent irritation .

Advanced: How can isotopic labeling (e.g., ¹³C) of this compound improve metabolic pathway tracing?

Methodological Answer:

- Synthesis : Introduce ¹³C at the nitrile group via K¹³CN in a modified Strecker synthesis .

- Tracing Workflow :

Advanced: What strategies address low yields in large-scale syntheses of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。